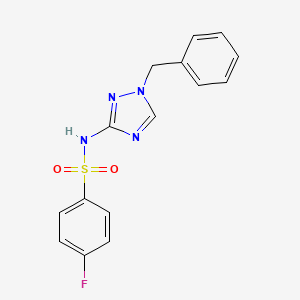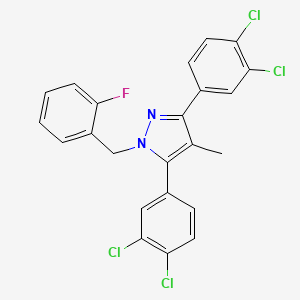![molecular formula C28H22N4O7 B14927139 N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B14927139.png)
N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of multiple nitrophenyl groups and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the nitration of phenol to produce 4-nitrophenol . This is followed by the acetylation of 4-nitrophenol to form 4-nitrophenylacetanilide . The final step involves the coupling of 4-nitrophenylacetanilide with 4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, and reducing agents such as hydrogen or metal hydrides for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s structure allows it to bind to various molecular targets, exerting its effects through multiple mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a single nitrophenyl group, used as an intermediate in the synthesis of other chemicals.
4-Nitrophenethyl alcohol: Another related compound with a nitrophenyl group, used in various chemical reactions.
Uniqueness
2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE is unique due to its complex structure, which includes multiple nitrophenyl groups and acetamide functionalities. This complexity allows it to participate in a wider range of chemical reactions and applications compared to simpler compounds like 4-nitrophenol and 4-nitrophenethyl alcohol.
Properties
Molecular Formula |
C28H22N4O7 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-[4-[4-[[2-(4-nitrophenyl)acetyl]amino]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C28H22N4O7/c33-27(17-19-1-9-23(10-2-19)31(35)36)29-21-5-13-25(14-6-21)39-26-15-7-22(8-16-26)30-28(34)18-20-3-11-24(12-4-20)32(37)38/h1-16H,17-18H2,(H,29,33)(H,30,34) |
InChI Key |
UMPNFBZWOZDYBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14927057.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927064.png)
![4-chloro-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14927068.png)
![methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14927075.png)
![ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14927100.png)

![methyl 2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B14927108.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14927113.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927114.png)
![N-(2-chlorobenzyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927133.png)

![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14927143.png)
![4-{3-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole](/img/structure/B14927148.png)
